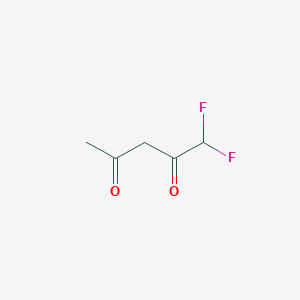

1,1-Difluoropentane-2,4-dione

Descripción

Overview of Fluorinated Organic Compounds in Scientific Disciplines

Organofluorine compounds, organic molecules containing a carbon-fluorine bond, have a significant and expanding role in various scientific fields. wikipedia.org The unique properties imparted by the fluorine atom, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, lead to profound changes in the physical and chemical characteristics of the parent molecule. wikipedia.orgnih.govtcichemicals.com This has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnih.gov For instance, the introduction of fluorine can enhance a drug's metabolic stability and bioavailability. nordmann.global While many fluorinated compounds are synthetic, a small number of naturally occurring organofluorine compounds have also been discovered. tcichemicals.comtcichemicals.com

The Unique Role of β-Diketone Scaffolds in Synthetic Chemistry

β-Diketones, or 1,3-diketones, are highly versatile building blocks in organic synthesis. ijpras.com Their ability to exist in tautomeric forms and their characteristic reactivity make them valuable precursors for a wide array of chemical transformations. mdpi.com They are particularly important in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, which are common motifs in medicinal chemistry. ijpras.comresearchgate.net Furthermore, the β-diketone moiety is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. mdpi.comresearchgate.netnih.gov This property is exploited in areas such as catalysis and the development of luminescent materials. researchgate.net

Rationale for Fluorine Incorporation into 1,3-Dicarbonyl Systems

The introduction of fluorine atoms into the 1,3-dicarbonyl system significantly modifies its electronic properties and reactivity. The strong electron-withdrawing nature of fluorine increases the acidity of the methylene (B1212753) protons between the two carbonyl groups, influencing the keto-enol equilibrium. This enhanced reactivity can be harnessed for various synthetic applications. cymitquimica.com Moreover, in the context of metal complexes, fluorinated β-diketones can enhance properties like luminescence intensity by reducing non-radiative relaxation pathways. researchgate.net The incorporation of fluorine can also lead to the development of novel materials with unique characteristics. researchgate.netmdpi.com

Historical Context and Evolution of Research on Fluorinated β-Diketones

The study of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of fluorinated β-diketones followed as synthetic methodologies for fluorination became more advanced. Early research focused on the fundamental synthesis and characterization of these compounds. acs.orgrsc.org Over time, the focus has shifted towards exploring their applications in various fields, driven by the unique properties conferred by the fluorine atoms. researchgate.netresearchgate.net Modern research continues to explore new synthetic routes, such as direct fluorination using elemental fluorine or other fluorinating agents, to access a wider range of fluorinated β-diketones. lincoln.ac.ukrsc.orgrsc.orgsigmaaldrich.com

Specific Relevance of 1,1-Difluoropentane-2,4-dione within this Class

This compound stands out as a particularly interesting member of the fluorinated β-diketone family. The presence of two fluorine atoms on the terminal methyl group significantly influences its chemical behavior. cymitquimica.com It serves as a key intermediate in the synthesis of more complex molecules, including advanced pharmaceutical compounds and fluorinated heterocycles. nordmann.globalfluorine1.ru Its unique reactivity profile, a direct consequence of the difluoromethyl group, makes it a valuable tool for chemists seeking to introduce fluorine into target molecules to modulate their biological activity or material properties. nordmann.globalcymitquimica.com

Chemical and Physical Properties of this compound

The distinct properties of this compound are central to its utility in chemical synthesis.

| Property | Value |

| Molecular Formula | C5H6F2O2 |

| Molecular Weight | 136.1 g/mol |

| CAS Number | 41739-23-5 |

| Boiling Point | 151.9°C at 760 mmHg |

| Density | 1.167 g/cm³ |

| Refractive Index | 1.357 |

| Vapor Pressure | 3.59 mmHg at 25°C |

| Physical Form | Liquid |

| IUPAC Name | This compound |

| Synonyms | 2,4-Pentanedione, 1,1-difluoro- |

| This data is compiled from multiple sources. letopharm.comsigmaaldrich.comnih.govangenechemical.comapolloscientific.co.uk |

Synthesis and Reactivity

The synthesis of 4-difluoromethyl-6-methylpyrimidine-2-ol has been achieved with an 83% yield through the condensation of this compound and urea (B33335) in glacial acetic acid under reflux. fluorine1.ru This highlights one of the key synthetic applications of this difluorinated diketone.

Theoretical studies, such as those performed on the related compound 1-chloro-1,1-difluoro-pentane-2,4-dione, provide insights into the structural and vibrational properties of such molecules. These computational analyses help in understanding the influence of the halogen atoms on the keto-enol tautomerism and hydrogen bond strength. researchgate.netubc.ca

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-difluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-3(8)2-4(9)5(6)7/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGVULWHXORSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380971 | |

| Record name | 1,1-difluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41739-23-5 | |

| Record name | 1,1-difluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Difluoropentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 1,1 Difluoropentane 2,4 Dione and Fluorinated β Diketones

Enolization and Tautomeric Equilibria in Fluorinated 1,3-Dicarbonyl Systems

The reactivity of β-dicarbonyl compounds is intrinsically linked to the equilibrium between their keto and enol tautomeric forms. libretexts.org In the case of fluorinated 1,3-dicarbonyl systems, including 1,1-difluoropentane-2,4-dione, the introduction of fluorine atoms significantly influences this equilibrium. researchgate.net

The position and number of fluorine substituents on the β-dicarbonyl skeleton have a pronounced effect on the stability of the keto and enol forms. Generally, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond. researchgate.net However, the high electronegativity of fluorine can alter the electron distribution within the molecule, thereby shifting the equilibrium.

For instance, in unsymmetrical fluorinated β-diketones, two different enol forms are possible. The equilibrium tends to favor the enol form where the enolic hydroxyl group is adjacent to the less electronegative substituent, allowing for a stronger hydrogen bond. Studies on similar compounds, like 1,1,1-trifluoropentane-2,4-dione, have shown that the enol form is predominant in nonpolar solvents. researchgate.net The keto-enol tautomerism is also solvent-dependent; polar solvents can disrupt the intramolecular hydrogen bond of the enol form, shifting the equilibrium towards the more polar keto form. researchgate.netasu.edu

The equilibrium constant (Keq = [enol]/[keto]) for β-diketones can be determined using techniques like NMR spectroscopy by integrating the signals corresponding to each tautomer. asu.edu The percentage of the enol form for a typical β-diketone like acetylacetone (B45752) varies significantly with the solvent, highlighting the importance of the medium in these equilibria.

| Solvent | % Enol Form | Dielectric Constant (ε) |

|---|---|---|

| Gas Phase | 92 | 1 |

| Cyclohexane | 97 | 2.0 |

| Carbon tetrachloride | 93 | 2.2 |

| Benzene | 86 | 2.3 |

| Chloroform | 82 | 4.8 |

| Acetone | 72 | 21 |

| Water | 15 | 80 |

Nucleophilic and Electrophilic Reactivity

The presence of both nucleophilic (enol form) and electrophilic (keto form) centers in this compound makes it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds.

Fluorinated β-diketones readily react with various nitrogen-containing nucleophiles. The carbonyl carbons of the keto form are susceptible to nucleophilic attack by amines. These reactions can lead to the formation of β-enaminones, which are stable intermediates in their own right and can be used in further synthetic transformations. The reaction with ammonium (B1175870) salts can also lead to the formation of enaminones or can be a part of a one-pot cyclization reaction to form heterocycles.

The 1,3-dicarbonyl moiety is an ideal precursor for the synthesis of a variety of six- and five-membered heterocyclic rings through cyclocondensation reactions.

Pyrimidines: The reaction of a β-diketone with urea (B33335) or thiourea (B124793) is a classical method for the synthesis of pyrimidine (B1678525) derivatives. bu.edu.egorganic-chemistry.org This reaction involves the condensation of the dicarbonyl compound with the nitrogen nucleophiles of urea, followed by cyclization and dehydration to form the pyrimidine ring. For this compound, this would be expected to yield a difluoromethyl- and methyl-substituted pyrimidine. researchgate.net

Quinolines: The Friedländer annulation is a widely used method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-diketone. organic-chemistry.orgresearchgate.netnih.govalfa-chemistry.comwikipedia.org In this reaction, this compound can provide the three-carbon unit that, upon condensation and cyclization with a 2-aminoaryl carbonyl compound, forms the quinoline core. The reaction can be catalyzed by acids or bases.

Pyrazoles: Pyrazoles are readily synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives. researchgate.netnih.govorganic-chemistry.orgmdpi.comresearchgate.net The reaction proceeds by initial condensation of hydrazine at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring. The reaction of this compound with hydrazine would be expected to produce a pyrazole with a difluoromethyl group and a methyl group at positions 3 and 5.

| Heterocycle | Reagent | General Reaction Scheme |

|---|---|---|

| Pyrimidine | Urea/Thiourea | β-Diketone + Urea → Pyrimidine + 2 H₂O |

| Quinoline | 2-Aminoaryl ketone/aldehyde | β-Diketone + 2-Aminoaryl ketone → Quinoline + 2 H₂O |

| Pyrazole | Hydrazine | β-Diketone + Hydrazine → Pyrazole + 2 H₂O |

Formation of Key Synthetic Intermediates from this compound Derivatives

Derivatives of this compound serve as valuable intermediates in organic synthesis. The diverse reactivity of the dicarbonyl moiety allows for its transformation into a variety of functional groups and molecular scaffolds. For instance, the heterocycles formed through cyclocondensation reactions (pyrimidines, quinolines, pyrazoles) are themselves important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Furthermore, the selective modification of one of the carbonyl groups or the active methylene (B1212753) group can lead to a range of difluorinated building blocks. These intermediates are sought after in medicinal chemistry as the introduction of a difluoromethylene group can significantly alter the biological properties of a molecule, such as its metabolic stability and binding affinity.

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound and other fluorinated β-diketones is fundamentally governed by their structural and electronic properties, which are significantly influenced by the presence of fluorine atoms. Mechanistic investigations into their reaction pathways reveal intricate details about their tautomeric equilibria, susceptibility to electrophilic attack, and participation in cycloaddition reactions. These studies are crucial for understanding how these compounds transform and for designing synthetic routes to novel fluorinated molecules.

Keto-Enol Tautomerism Mechanisms

A pivotal aspect of β-dicarbonyl chemistry is keto-enol tautomerism, an equilibrium between a diketo form and an enol form. libretexts.org For fluorinated β-diketones, this equilibrium is particularly significant as the enol tautomer is often the reactive species. The presence of electron-withdrawing fluorine atoms has a profound effect on the position of this equilibrium.

In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms. researchgate.net The equilibrium generally favors the enol form that maximizes conjugation. researchgate.net The stability of the enol form is attributed to the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. mdpi.com The electron-withdrawing nature of the fluoroalkyl groups enhances the acidity of the α-hydrogen and the enolic proton, influencing the tautomeric balance. mdpi.com

Studies using 1H, 13C, and 19F NMR spectroscopy, alongside infrared and UV-visible spectrophotometry, have been instrumental in elucidating these equilibria. researchgate.net For instance, in the case of 2,4-pentanedione, the introduction of a trifluoromethyl group significantly shifts the equilibrium towards the enol form. The diketone 2,4-pentanedione exists primarily in its enol form (85% in normal conditions), a stability enhanced by intramolecular hydrogen bonding and conjugation. libretexts.org Conversely, substituting fluorine directly at the central carbon (C-2) can have a dramatic effect, shifting the equilibrium back towards the keto form. researchgate.netmdpi.com

Table 1: Influence of Fluorine Substitution on Keto-Enol Equilibrium

| Compound | Substituent at C-1 | Substituent at C-2 | Predominant Form in CDCl₃ | Reference |

|---|---|---|---|---|

| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenyl | H | Enol | mdpi.com |

| 1-Phenyl-2-fluoro-4,4,4-trifluorobutane-1,3-dione | Phenyl | F | Keto | mdpi.com |

This table is interactive. You can sort and filter the data.

The mechanism of tautomerization can be catalyzed by either acid or base.

Base-catalyzed mechanism: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol form. libretexts.org

Acid-catalyzed mechanism: The acid protonates the carbonyl oxygen, making the α-hydrogen more acidic and susceptible to removal by a weak base (like the solvent), leading to the enol.

The rate of interconversion and the position of the equilibrium are crucial, as the enol form is often the key intermediate in subsequent reactions. nih.gov

Mechanisms of Electrophilic Reactions

The enol form of fluorinated β-diketones provides a nucleophilic C=C double bond, making it susceptible to attack by electrophiles. A common example is electrophilic fluorination using reagents like Selectfluor®.

Mechanistic studies propose that the reaction is initiated by the attack of the enol's double bond on the electrophilic fluorine source. sapub.org This step is often the rate-determining step. For cyclic β-diketones, where the enol form is readily available, fluorination can proceed under mild, room temperature conditions. sapub.org The initial monofluorination can be followed by a second fluorination, leading to α,α-difluoro β-dicarbonyl compounds. The selectivity between mono- and difluorination can often be controlled by the stoichiometry of the fluorinating agent. organic-chemistry.org

A proposed mechanism for the fluorination of a β-diketone with Selectfluor® is as follows:

The β-diketone tautomerizes to its more reactive enol form.

The electron-rich C=C bond of the enol attacks the electrophilic F+ of the Selectfluor® reagent.

This forms a carbocation intermediate which is then deprotonated (often by the counter-ion of the fluorinating reagent or the solvent) to yield the α-fluorinated β-diketone.

This pathway explains the regioselectivity of the fluorination at the central carbon atom. Studies using radical probes have suggested that for some substrates, this process does not involve a single electron transfer (SET) mechanism, indicating a likely ionic pathway. nih.gov

Cycloaddition and Heterocycle Formation Mechanisms

Fluorinated β-diketones are valuable precursors for the synthesis of various fluorinated heterocycles. nih.gove-bookshelf.de These reactions often proceed via cycloaddition or condensation-cyclization pathways where the β-diketone provides a C-C-C backbone.

For instance, in the synthesis of fluorinated thiolanes, a type of five-membered sulfur heterocycle, the reaction can involve a [3+2] cycloaddition. nih.gov In this mechanism, a thiocarbonyl ylide (a 1,3-dipole) is generated in situ and reacts with a fluorinated α,β-unsaturated ketone, which can be derived from a fluorinated β-diketone. The concerted or stepwise nature of these cycloadditions can influence the stereochemistry of the final product.

In other cases, the formation of heterocycles involves a condensation reaction. For example, the reaction of a fluorinated β-diketone with a hydrazine derivative can lead to the formation of pyrazoles. The proposed mechanism involves:

Initial nucleophilic attack by one of the hydrazine nitrogens on one of the carbonyl carbons of the β-diketone.

Formation of a hemiaminal intermediate, which then dehydrates to form a hydrazone.

Intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group.

A final dehydration step to form the aromatic pyrazole ring.

The regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl carbons, which is heavily influenced by the position of the fluorine-containing substituents.

Mechanistic investigations into these pathways are often supported by computational studies, such as Density Functional Theory (DFT), which can model transition states and reaction energy profiles to distinguish between possible mechanistic routes. researchgate.net These theoretical studies, combined with experimental evidence, provide a comprehensive understanding of the transformation pathways of these versatile fluorinated compounds.

Coordination Chemistry and Complexation Behavior of Fluorinated β Diketones

Ligand Properties of Fluorinated 1,3-Diketones in Metal Complex Formation

The presence of electron-withdrawing fluorine atoms in a β-diketone ligand, such as in 1,1-Difluoropentane-2,4-dione, has a profound impact on its coordination behavior. These effects are primarily electronic and steric in nature.

Fluorinated β-diketones typically act as bidentate ligands, coordinating to a metal ion through the two oxygen atoms of the enolate form to create a stable six-membered chelate ring. The coordination can lead to various geometries depending on the metal ion and the stoichiometry of the complex.

Table 1: Common Chelation Modes of β-Diketones

| Chelation Mode | Description |

| Bidentate Mononuclear | A single ligand binds to one metal center through both oxygen atoms, forming a six-membered ring. This is the most common mode. |

| Bidentate Bridging | The ligand bridges two metal centers, with each oxygen atom coordinating to a different metal. |

| Tridentate Bridging | In some cases, the central carbon of the diketonate can also participate in bonding, leading to a tridentate bridging mode. |

The electron-withdrawing nature of the difluoromethyl group in this compound is expected to increase the acidity of the ligand compared to its non-fluorinated analog, pentane-2,4-dione. This increased acidity can lead to the formation of more stable metal complexes. The stability of metal complexes with β-diketones generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Fluorination also significantly impacts the solubility of the resulting metal complexes. The presence of fluorine atoms generally increases the volatility and solubility of the complexes in nonpolar organic solvents. This property is particularly advantageous for applications such as chemical vapor deposition (CVD) of metal-containing thin films.

Table 2: Predicted Effect of Fluorination on Ligand and Complex Properties

| Property | Non-Fluorinated β-Diketone | Fluorinated β-Diketone (e.g., this compound) |

| Acidity (pKa) | Higher | Lower (more acidic) |

| Complex Stability | Generally lower | Generally higher |

| Solubility in Nonpolar Solvents | Lower | Higher |

| Volatility | Lower | Higher |

Homo- and Heteroleptic Complexes with Transition Metals

Fluorinated β-diketones form both homoleptic and heteroleptic complexes with a wide range of transition metals. Homoleptic complexes contain only one type of ligand, such as tris(1,1-difluoropentane-2,4-dionato)chromium(III), while heteroleptic complexes contain more than one type of ligand.

Palladium(II) Complexes: Palladium(II) typically forms square planar complexes. With bidentate ligands like 1,1-difluoropentane-2,4-dionate, it is expected to form a homoleptic complex of the type [Pd(dfpd)2], where 'dfpd' represents the deprotonated ligand. The introduction of fluorine atoms in the ligand is known to enhance the volatility and thermal stability of palladium(II) β-diketonate complexes, making them suitable as precursors for MOCVD/ALD processes. The solutions of such complexes often contain a mixture of cis and trans isomers.

Chromium(III) Complexes: Chromium(III) forms octahedral complexes. The reaction of a chromium(III) salt with three equivalents of a β-diketone typically yields a neutral, homoleptic complex, such as [Cr(dfpd)3]. These complexes are generally stable and can be characterized by various spectroscopic techniques. The electronic spectra of Cr(III) β-diketonate complexes are characterized by d-d transitions, and their magnetic moments correspond to three unpaired electrons.

Complexes with Lanthanide and Scandium Ions

Fluorinated β-diketones are excellent ligands for lanthanide and scandium ions, forming stable complexes that often exhibit interesting photophysical properties.

Lanthanide ions are known for their sharp, characteristic emission bands, but their direct excitation is inefficient due to the forbidden nature of f-f transitions. The use of organic ligands like fluorinated β-diketones can significantly enhance the luminescence of lanthanide ions through a process known as the "antenna effect." The ligand absorbs light and transfers the energy to the central lanthanide ion, which then emits light.

Fluorinated β-diketones are particularly effective as antennas for several reasons:

They often have a triplet state energy level that is suitable for efficient energy transfer to the emissive levels of lanthanide ions such as Eu(III) and Tb(III).

The C-F bonds have low vibrational energies, which reduces non-radiative deactivation pathways and can lead to higher quantum yields.

The emission color of the lanthanide complex is characteristic of the metal ion, with Eu(III) complexes typically showing red emission and Tb(III) complexes exhibiting green emission.

Table 3: Predicted Luminescent Properties of Lanthanide Complexes with this compound

| Lanthanide Ion | Expected Emission Color | Key Emissive Transition |

| Europium(III) | Red | 5D0 → 7F2 |

| Terbium(III) | Green | 5D4 → 7F5 |

| Samarium(III) | Orange-Red | 4G5/2 → 6HJ (J=5/2, 7/2, 9/2) |

| Dysprosium(III) | Yellowish-White | 4F9/2 → 6H13/2 |

Scandium(III) Complexes: Scandium(III), being a d0 metal ion, does not exhibit the same luminescent properties as the lanthanides. However, it readily forms stable complexes with β-diketones. The reaction of scandium(III) salts with fluorinated β-diketones typically yields tris-chelated complexes, such as [Sc(dfpd)3]. These complexes are often studied for their structural properties and as potential catalysts.

Lack of Specific Research Data on this compound in Heterometallic Architectures

The field of coordination chemistry extensively covers the use of fluorinated β-diketones for creating heterometallic (containing more than one type of metal ion) complexes. These compounds are of significant interest due to their potential applications in catalysis, materials science, and as luminescent or magnetic materials. Ligands such as hexafluoroacetylacetonate (hfac) and trifluoroacetylacetonate (tfac) are well-documented in the formation of a wide variety of bi- and polynuclear structures.

However, the specific compound of interest, this compound, does not appear in the available scientific literature in the context of forming such multimetallic systems. While general principles of coordination chemistry of fluorinated β-diketones would suggest its potential to act as a bridging ligand between different metal centers, there is no published research to substantiate this for this particular molecule. The synthesis, characterization, and the study of enhanced properties of heterometallic complexes specifically derived from this compound have not been reported in the reviewed scientific databases.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics of "Design and Synthesis of Heterometallic Molecular Architectures" and "Multimetallic Systems for Enhanced Properties" focusing solely on this compound, as per the user's strict instructions. To do so would require speculation beyond the scope of existing scientific evidence.

For informational purposes, the general properties of this compound are listed in chemical databases.

Applications in Advanced Materials Science and Catalysis

Catalytic Applications of Fluorinated β-Diketone Complexes

Metal complexes derived from fluorinated β-diketones, such as 1,1-difluoropentane-2,4-dione, are notable for their catalytic potential. The presence of electron-withdrawing fluorine atoms on the ligand backbone increases the Lewis acidity of the central metal ion, which can enhance its catalytic activity. uni-due.de This principle underpins their use in both homogeneous and heterogeneous catalysis.

Homogeneous and Heterogeneous Catalysis

Complexes of fluorinated β-diketonates serve as effective catalysts in a variety of organic transformations. In homogeneous catalysis, their solubility in organic solvents is a key advantage. These complexes have been explored in reactions such as polymerizations, hydrogenations, and cross-coupling reactions. The tunability of the β-diketonate ligand, by altering the fluorine substitution, allows for the fine-tuning of the catalyst's electronic and steric properties to optimize reactivity and selectivity. uni-due.de

For heterogeneous catalysis, these complexes can be anchored to solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability. While specific studies on this compound are not extensively detailed in publicly available literature, the principles established for other fluorinated β-diketonates, like 1,1,1-trifluoro-2,4-pentanedionate (tfac) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate (hfac), provide a strong basis for its potential in these applications. uni-due.denih.gov

Table 1: Comparison of Common Fluorinated β-Diketone Ligands in Catalysis

| Ligand | Abbreviation | Typical Metal Ions | Notable Catalytic Applications (General) |

|---|---|---|---|

| Acetylacetonate (B107027) | acac | Transition metals | Polymerization, oxidation |

| 1,1,1-Trifluoro-2,4-pentanedionate | tfac | Transition metals, Lanthanides | Lewis acid catalysis, polymerization |

Organocatalysis in Stereoselective Transformations

The dicarbonyl moiety of this compound, with its increased acidity due to the adjacent difluoromethyl group, makes it a candidate for use in organocatalysis. Fluorinated 1,3-dicarbonyl compounds can participate as nucleophiles in various asymmetric reactions. nih.gov For instance, in Michael additions, the fluorinated nucleophile can add to α,β-unsaturated systems, catalyzed by chiral amines or other organocatalysts, to generate products with high enantioselectivity. acs.org The development of one-pot fluorination and organocatalytic annulation sequences highlights the synthetic utility of such compounds in constructing complex chiral molecules. nih.gov While direct examples employing this compound are not prominent, the reactivity principles of similar α-fluoro-β-keto esters suggest its potential in stereoselective synthesis. nih.gov

Functional Materials Development

The unique properties of metal complexes of this compound make them valuable precursors and building blocks for a variety of functional materials. Their volatility is particularly important for gas-phase deposition techniques, while their coordination chemistry is central to the design of luminescent and magnetic materials.

Precursors for Chemical Vapor Deposition (CVD) Processes

Metal β-diketonate complexes are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of thin films of metals and metal oxides. nih.govazonano.com The introduction of fluorine atoms into the β-diketonate ligand, as in this compound, generally increases the volatility and thermal stability of the metal complex. mdpi.com This is a critical requirement for an effective CVD precursor, as it must be transported into the gas phase without decomposition. nih.govmdpi.com

The degree of fluorination influences these properties; for example, complexes of hfac are typically more volatile than those of tfac, which are in turn more volatile than their non-fluorinated acetylacetonate (acac) counterparts. nih.gov This enhanced volatility allows for lower deposition temperatures, which is advantageous for sensitive substrates. azonano.com Palladium(II) and other transition metal complexes with fluorinated β-diketonates have demonstrated promise as precursors for depositing high-quality thin films for applications in microelectronics and sensor technology. mdpi.com

Table 2: Properties of Metal β-Diketonates as CVD Precursors

| Ligand Type | Volatility | Thermal Stability | Common Applications |

|---|---|---|---|

| Non-fluorinated (e.g., acac) | Moderate | Moderate | Deposition of metal oxide films |

| Partially Fluorinated (e.g., tfac) | High | Good | Deposition of metal and metal oxide films |

Luminescent and Magnetic Materials

Lanthanide complexes containing fluorinated β-diketonate ligands are of great interest for their potential as luminescent and magnetic materials. nih.govmdpi.com The β-diketonate ligand acts as an "antenna," efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.netresearchgate.net The replacement of C-H bonds with C-F bonds in the ligand structure, as is the case with this compound, is known to reduce non-radiative quenching pathways caused by vibrational overtones, thereby enhancing the luminescence quantum yield. researchgate.net

These complexes can exhibit sharp, line-like emission spectra, making them suitable for applications in displays, lighting, and bio-imaging. researchgate.netacs.org Furthermore, the interaction between the lanthanide ion and the coordinated ligands can give rise to interesting magnetic properties, including Single-Molecule Magnet (SMM) behavior. nih.gov The design of heterometallic complexes incorporating fluorinated β-diketonates offers a pathway to multifunctional materials that combine luminescence and magnetism. nih.govmdpi.com

Sensor Devices

The development of effective sensor devices is another potential application for materials derived from fluorinated β-diketonates. nih.govdntb.gov.ua Heterometallic complexes, in particular, are being investigated for their sensing capabilities. nih.govmdpi.com The rationale is that the presence of different metal ions within a single molecular framework can lead to synergistic effects, resulting in enhanced sensitivity and selectivity towards specific analytes. While the field is still developing, the versatility of fluorinated β-diketonates as ligands suggests that complexes of this compound could be tailored for use in chemical sensors. nih.govdntb.gov.ua For instance, palladium-based materials deposited via CVD from fluorinated precursors are being explored for gas sensing applications. mdpi.com

Research into Bioactive Fluorinated Derivatives

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, enabling the development of drugs with enhanced pharmacological profiles. The compound this compound, a fluorinated β-diketone, represents a valuable scaffold in this endeavor. Its unique structural and electronic properties make it a key starting material for the synthesis of a wide range of bioactive derivatives.

Impact of Fluorination on Biological Activities (General Mechanisms)

The introduction of fluorine atoms into a molecule can profoundly alter its biological properties through several key mechanisms. These modifications are a primary reason why approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org The effects stem from the fundamental properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.

One of the most significant impacts of fluorination is the enhancement of metabolic stability . Many drug candidates fail due to rapid metabolism by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site, chemists can effectively block this oxidative degradation. nih.govnih.gov The C-F bond is considerably stronger than a C-H bond, making it resistant to enzymatic cleavage and prolonging the drug's half-life in the body. nih.gov For instance, the presence of fluorine atoms can act as a shield against aromatic hydroxylation. nih.gov

Fluorination can also improve a molecule's binding affinity to its biological target. The highly electronegative fluorine atom can alter the electronic distribution of a molecule, leading to more favorable electrostatic interactions within a protein's binding pocket. researchgate.net Fluorine can participate in hydrogen bonds and other non-covalent interactions, such as dipole-dipole and ion-dipole interactions, thereby increasing the potency of the drug. researchgate.nettandfonline.com For example, the introduction of a fluorine atom at the C-6 position of quinolone antibacterials was found to significantly improve their binding to the DNA gyrase-complex. tandfonline.com

Furthermore, fluorination can modulate crucial physicochemical properties like acidity (pKa) and lipophilicity. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a drug's absorption and distribution. tandfonline.com Adjusting lipophilicity is critical for optimizing a drug's ability to cross cell membranes and reach its target. wikipedia.orgnih.gov While fluorination often increases lipophilicity, which can enhance cell membrane penetration, the precise effect depends on the molecular context. wikipedia.orgnih.gov

| Property Modified by Fluorination | General Mechanism | Consequence for Bioactivity |

| Metabolic Stability | Blocking of metabolically labile sites (e.g., C-H bonds) due to the high strength of the C-F bond. nih.govnih.gov | Increased drug half-life and bioavailability. nih.gov |

| Binding Affinity | Alteration of molecular electronics, leading to stronger electrostatic interactions and hydrogen bonding with the target protein. researchgate.nettandfonline.com | Enhanced potency and efficacy of the drug. researchgate.net |

| Physicochemical Properties | Modification of pKa and lipophilicity due to fluorine's high electronegativity. tandfonline.com | Improved absorption, distribution, and membrane permeability. wikipedia.orgnih.govtandfonline.com |

Application in Medicinal Chemistry Building Blocks

Fluorinated compounds are highly sought after as building blocks in the synthesis of complex pharmaceutical agents. nus.edu.sg this compound, as a fluorinated β-diketone, is a prime example of such a versatile intermediate. nordmann.globalnih.govresearchgate.net The β-diketone scaffold itself is a privileged structure in medicinal chemistry, known for its ability to form stable complexes with metals and to serve as a precursor for various heterocyclic compounds. unicam.it

The introduction of the difluoromethyl group into the β-diketone structure of this compound significantly modifies its reactivity and the properties of its derivatives. This makes it an integral component in creating fluorine-containing drug candidates that are recognized for their heightened activity and metabolic stability. nordmann.global Medicinal chemists utilize such building blocks to systematically introduce fluorine into target molecules, thereby leveraging the benefits discussed in the previous section.

The general strategy involves using fluorinated precursors in multi-step syntheses to construct the final active pharmaceutical ingredient (API). This "building block approach" is often more efficient and provides better control over the final product's structure compared to attempting to introduce fluorine in the later stages of a synthesis. Research has demonstrated the synthesis of various bioactive molecules, such as antitumor and antibiotic compounds, using dione-based building blocks. mdpi.com The versatility of the dione (B5365651) functional group allows for a wide range of chemical transformations, making it a valuable starting point for drug discovery programs.

Development of Diagnostic Probes (e.g., 18F-PET)

Beyond therapeutics, fluorinated compounds are crucial for the development of advanced medical imaging agents, particularly for Positron Emission Tomography (PET). PET is a highly sensitive, non-invasive imaging technique that visualizes biochemical processes in the body. frontiersin.org The utility of PET relies on the use of molecules labeled with a positron-emitting radionuclide, and fluorine-18 (B77423) (¹⁸F) is one of the most widely used isotopes for this purpose. frontiersin.orgmdpi.com

¹⁸F is favored for PET imaging due to its near-ideal physical properties:

Half-life: At 109.8 minutes, its half-life is long enough to allow for complex chemical syntheses and transportation from the production site, yet short enough to minimize the patient's radiation exposure. frontiersin.orgmdpi.com

Low Positron Energy: It emits positrons with low energy (0.635 MeV), which results in a short travel distance in tissue before annihilation. This leads to sharper, higher-resolution images. frontiersin.orgmdpi.com

Decay Profile: It decays almost exclusively by positron emission (97%), maximizing the signal for imaging. acs.org

The synthesis of ¹⁸F-labeled PET tracers involves incorporating the ¹⁸F isotope into a biologically active molecule. This process, known as radiofluorination, often starts with a precursor molecule designed to react efficiently with the ¹⁸F-fluoride produced in a cyclotron. openmedscience.com Fluorinated building blocks can serve as these essential precursors. The stable fluorine atoms on a molecule like this compound can be replaced with the ¹⁸F isotope, or the molecule can be used to construct a larger precursor for subsequent radiolabeling. nih.govamsterdamumc.nl The development of efficient labeling strategies using such precursors is a vibrant area of radiochemistry research, aiming to create novel PET probes for diagnosing and monitoring a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. frontiersin.orgmdpi.com

| Radionuclide Property | Value for ¹⁸F | Advantage in PET Imaging |

| Half-life | 109.8 minutes | Allows for multi-step synthesis, transport, and imaging procedures. frontiersin.orgmdpi.com |

| Maximum Positron Energy | 0.635 MeV | Enables high-resolution images. frontiersin.orgmdpi.com |

| Decay Mode | 97% β+ emission | Provides a strong and clear signal for detection. acs.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of 1,1-Difluoropentane-2,4-dione, providing deep insights into its molecular structure, quantification, and behavior in various chemical environments.

¹⁹F NMR spectroscopy is a particularly powerful tool for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The large chemical shift range of ¹⁹F NMR, typically spanning over 500 ppm, minimizes signal overlap and enhances spectral dispersion, which is highly advantageous for both structural elucidation and quantitative measurements. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to provide a distinct signal for the difluoromethyl (CHF₂) group. The chemical shift of this group is influenced by the electronic environment, including the adjacent carbonyl group. The signal would appear as a doublet due to coupling with the proton of the CHF₂ group (¹JFH). Further couplings to other protons in the molecule, though weaker, can provide additional structural information.

Quantitative NMR (qNMR) using the ¹⁹F nucleus offers a reliable method for determining the purity or concentration of this compound. ubc.ca This technique is often superior to ¹H qNMR because of the lack of background signals in the ¹⁹F spectrum, provided that fluorine-free solvents and standards are used. ubc.ca The direct relationship between the integrated peak area and the number of fluorine nuclei allows for accurate quantification without the need for an identical reference standard of the analyte. nih.govmdpi.com For precise and accurate results, experimental parameters such as relaxation delays (D1) must be optimized to ensure full relaxation of the ¹⁹F nuclei between scans.

Below is a hypothetical ¹⁹F NMR data table for this compound, illustrating the expected parameters.

Interactive Data Table: Representative ¹⁹F NMR Data for this compound

| Functional Group | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| CHF₂ | -120 to -130 | Doublet | ¹JFH ≈ 50-60 Hz |

Note: The chemical shift is referenced to a standard like CFCl₃. The exact values can vary based on the solvent and other experimental conditions.

The inherent advantages of ¹⁹F NMR, such as its high sensitivity and wide spectral window, make it an excellent technique for the analysis of this compound within complex mixtures. mdpi.com In matrices such as reaction mixtures or biological samples, the distinct ¹⁹F signal of the difluoromethyl group can often be observed free from the overlapping resonances that typically complicate ¹H NMR spectra. mdpi.com This allows for straightforward identification and quantification of the compound without extensive separation or purification steps. Two-dimensional NMR techniques that correlate ¹⁹F with other nuclei like ¹H or ¹³C can be employed to resolve signals and establish connectivity in particularly dense spectra. mdpi.com

While this compound is an achiral molecule, NMR spectroscopy can be used for chiral analysis if the compound is part of a chiral system or is derivatized with a chiral reagent. For instance, if this compound were to react with a chiral alcohol to form a chiral ketal, the resulting diastereomers would be distinguishable by ¹⁹F NMR. The fluorine nuclei in the two diastereomers would reside in different chemical environments, leading to separate signals and allowing for the determination of enantiomeric excess or diastereomeric ratio. The use of chiral shift reagents, which form transient diastereomeric complexes with the molecule, is another established method to induce chemical shift non-equivalence for the purpose of chiral discrimination by NMR.

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomers. This keto-enol tautomerism is a fundamental chemical property that can be thoroughly investigated using variable temperature (VT) NMR spectroscopy. nih.gov The keto and enol forms have distinct chemical structures and, therefore, different sets of NMR signals.

By acquiring NMR spectra at different temperatures, the kinetics and thermodynamics of the tautomeric interconversion can be studied. nih.gov At low temperatures, the exchange between the keto and enol forms may be slow on the NMR timescale, allowing for the observation of separate signals for each tautomer. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At a specific temperature, known as the coalescence temperature, the signals for a given nucleus in the keto and enol forms merge into a single broad peak. At even higher temperatures, this peak sharpens to a single, averaged signal, indicating fast exchange.

Analysis of the spectra at different temperatures allows for the calculation of the equilibrium constant (Keq) at each temperature. A van't Hoff plot (ln Keq vs. 1/T) can then be constructed to determine the thermodynamic parameters of the tautomerization, including the change in enthalpy (ΔH°) and entropy (ΔS°). These studies can be performed in various solvents to understand the effect of the chemical environment on the position of the equilibrium. nih.gov Generally, the more polar enol form is stabilized by intramolecular hydrogen bonding, and its population can be influenced by the hydrogen-bonding capabilities of the solvent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopies, including IR and Raman, are essential for probing the functional groups and conformational landscape of this compound.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its functional groups. The compound primarily exists in the cis-enol form, stabilized by a strong intramolecular hydrogen bond. ubc.ca The analysis of its vibrational spectra can be aided by comparison with structurally similar molecules, such as 1-chloro-1,1-difluoro-pentane-2,4-dione, and by computational methods like Density Functional Theory (DFT). ubc.ca

The IR and Raman spectra provide complementary information. The key vibrational modes for the enol form include:

O-H stretch: A broad band in the IR spectrum, typically in the 3200-2500 cm⁻¹ region, characteristic of a strong intramolecular hydrogen bond.

C=O and C=C stretches: Strong absorptions in the 1700-1500 cm⁻¹ region. The conjugated system of the enol form results in coupled vibrations of the C=O and C=C bonds. Typically, a strong band around 1600 cm⁻¹ is observed, which has contributions from both C=O and C=C stretching.

C-F stretches: Strong bands in the IR spectrum, usually found in the 1200-1000 cm⁻¹ region, are characteristic of the C-F bonds in the CHF₂ group.

CH₃ deformations: Bending vibrations of the methyl group appear in the 1450-1350 cm⁻¹ region.

Conformational analysis focuses on the different possible spatial arrangements of the molecule. For the enol form of this compound, two stable conformers are possible, differing in which carbonyl oxygen acts as the proton donor in the hydrogen bond. These conformers may have slightly different vibrational frequencies, and their relative populations can be estimated from the intensities of their respective bands in the IR and Raman spectra, often with the aid of theoretical calculations. ubc.ca

Interactive Data Table: Representative Vibrational Frequencies for the Enol Form of this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 3200 - 2500 | Strong, Broad | Weak |

| C-H stretch (methyl) | 2980 - 2900 | Medium | Medium |

| C=O / C=C stretch I | ~1610 | Very Strong | Strong |

| C=O / C=C stretch II | ~1580 | Strong | Medium |

| CH₃ deformation | ~1420 | Medium | Weak |

| C-F stretch (asymmetric) | ~1150 | Very Strong | Weak |

| C-F stretch (symmetric) | ~1100 | Very Strong | Medium |

Note: These frequencies are estimates based on data for analogous fluorinated β-diketones. ubc.camdpi.com

This compound, in its deprotonated enolate form, acts as an excellent bidentate chelating ligand for a wide variety of metal ions. nih.gov Infrared spectroscopy is a primary tool for confirming the coordination of the ligand to a metal center. Upon complexation, the vibrational spectrum of the ligand undergoes characteristic changes.

The most significant changes are observed in the C=O and C=C stretching region (1700-1500 cm⁻¹). In the free enol ligand, strong bands in this region are attributed to the coupled vibrations of the conjugated system. When the enolate coordinates to a metal ion, the charge delocalization in the resulting six-membered chelate ring becomes more symmetric. This leads to a disappearance of the free ligand's C=O stretch and the appearance of new bands that can be described as the symmetric and asymmetric stretches of the O-C-C-C-O framework.

The band corresponding to the asymmetric stretch is typically found in the 1600-1550 cm⁻¹ region.

The band for the symmetric stretch usually appears in the 1550-1500 cm⁻¹ region.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns under ionization. Electron ionization (EI) is a common method used for this class of compounds.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the energetic nature of electron ionization, this peak may be weak, as the molecular ion is prone to fragmentation. The fragmentation of partially fluorinated β-diketones is influenced by the presence of the electronegative fluorine atoms and the dicarbonyl functionality. semanticscholar.org

Common fragmentation pathways for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups (α-cleavage). For this compound, this could lead to the formation of several key fragment ions. The presence of fluorine atoms can significantly influence the fragmentation, often leading to rearrangements and the elimination of neutral molecules like HF. semanticscholar.org

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |

| 136 | [C₅H₆F₂O₂]⁺ | Molecular Ion |

| 93 | [C₄H₃F₂O]⁺ | Loss of acetyl radical (•COCH₃) |

| 85 | [C₃H₂F₂O]⁺ | Loss of a methyl group and CO |

| 69 | [CF₂H-C=O]⁺ | Cleavage at the C-C bond between the carbonyls |

| 43 | [CH₃CO]⁺ | Acetyl cation |

It is important to note that the relative abundances of these fragments can provide further structural information. The electron-withdrawing effect of the fluorine atoms can influence the site of initial ionization and subsequent fragmentation pathways, making the mass spectrum of fluorinated β-diketones distinct from their non-fluorinated analogs. nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely available in the surveyed literature, analysis of similar fluorinated dicarbonyl compounds can provide insights into the expected structural features.

For instance, the crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) reveals key details about bond lengths, bond angles, and intermolecular interactions in a fluorinated dicarbonyl compound. nih.gov In the solid state, this compound would likely exist in its enolic tautomeric form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This is a common feature for β-diketones.

The presence of fluorine atoms can lead to specific intermolecular interactions, such as C-H···F and F···F contacts, which can influence the crystal packing. nih.gov The crystal system, space group, and unit cell dimensions would be determined from a single-crystal X-ray diffraction experiment.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Value Range (based on similar structures) |

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The set of symmetry operations. | e.g., P2₁/c, Pbca |

| a, b, c (Å) | Unit cell dimensions. | 5-15 Å |

| α, β, γ (°) | Unit cell angles. | α = γ = 90°, β > 90° (for monoclinic) |

| Z | Number of molecules per unit cell. | 2 or 4 |

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. The crystallization process can be influenced by solvent choice and temperature.

Emerging Spectroscopic Methods (e.g., Spectro-Fluor™ Technology)

Recent advancements in spectroscopic techniques offer novel ways to characterize organofluorine compounds like this compound. One such emerging technology is Spectro-Fluor™, which is designed for the sensitive and specific detection of carbon-fluorine (C-F) bonds. nih.govencyclopedia.pub

Spectro-Fluor™ technology utilizes the unique vibrational frequencies of the C-F bond, which appear in a characteristic spectral region, allowing for its detection even in complex matrices. nih.gov While direct application of Spectro-Fluor™ to this compound has not been reported in the reviewed literature, its potential for quantifying and monitoring this and other fluorinated compounds is significant. This technology could be particularly useful in environmental and quality control settings where the detection of specific fluorinated molecules is crucial. encyclopedia.pub

Furthermore, the inherent fluorescence of some fluorinated organic molecules, or "fluorofluorophores," is another area of growing interest. nih.govacs.org While not all fluorinated compounds are fluorescent, the introduction of fluorine can sometimes modify the photophysical properties of a molecule. Research into the fluorescence spectroscopy of fluorinated β-diketones could reveal whether this compound possesses any useful fluorescent properties, which could be exploited for analytical applications.

The development of new analytical methods, including advanced fluorescence and vibrational spectroscopy techniques, will continue to provide more sensitive and specific tools for the characterization of this compound and related organofluorine compounds.

Theoretical and Computational Investigations of 1,1 Difluoropentane 2,4 Dione

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as 1,1-Difluoropentane-2,4-dione.

Quantum chemical calculations, particularly using DFT and ab initio methods, have been employed to determine the stable conformations of fluorinated β-diketones. While direct studies on this compound are limited, extensive research on the closely related analogue, 1-chloro-1,1-difluoro-pentane-2,4-dione (CDFAA), provides valuable and transferable insights. nih.govresearchgate.net

Like other β-diketones, this compound is expected to exist predominantly in its cis-enol form, stabilized by a strong intramolecular hydrogen bond. This enol form can exist as two principal tautomers, differing in the position of the enolic hydrogen and the double bond. For a difluorinated compound, these tautomers would be (Z)-4-hydroxy-1,1-difluoropent-3-en-2-one and (Z)-2-hydroxy-5,5-difluoropent-2-en-4-one.

Computational studies on the analogue CDFAA, performed at the B3LYP level of theory with 6-31G** and 6-311++G** basis sets, identified two stable cis-enol forms. nih.govresearchgate.net An interconversion between these forms occurs through the transfer of the enol proton between the two oxygen atoms. Furthermore, rotation around the C-CClF2 bond can lead to different rotamers. nih.gov For the CDFAA analogue, calculations showed that one tautomer (where the hydrogen is on the oxygen distal to the halogenated group) is more stable. Specifically, the 4-hydroxy tautomer was found to be more stable than the 2-hydroxy tautomer. nih.gov A similar preference is anticipated for this compound, with the (Z)-4-hydroxy-1,1-difluoropent-3-en-2-one tautomer being the more stable conformation due to the electronic effects of the difluoromethyl group.

The table below summarizes key calculated structural parameters for the most stable enol tautomer of a closely related fluorinated β-diketone, which serves as a model for this compound.

| Parameter | Calculated Value (Å or °) | Methodology |

|---|---|---|

| O-H Bond Length | 0.998 | B3LYP/6-311++G |

| O···O Distance | 2.551 | B3LYP/6-311++G |

| C=O Bond Length | 1.268 | B3LYP/6-311++G |

| C-O(H) Bond Length | 1.325 | B3LYP/6-311++G |

| C=C Bond Length | 1.381 | B3LYP/6-311++G |

| O-H···O Angle | 145.5 | B3LYP/6-311++G |

Data based on the analogous compound 1-chloro-1,1-difluoro-pentane-2,4-dione from computational studies. nih.gov

The stability of the enol form in β-diketones is attributed to the formation of a pseudo-aromatic six-membered ring stabilized by an intramolecular hydrogen bond. Computational chemistry allows for the quantification of the energy difference between tautomers and the strength of this hydrogen bond.

For the analogue CDFAA, the energy difference between the two stable cis-enol forms was calculated to be very small, only 3.42 kJ/mol at the MP2/6-31G** level. nih.govresearchgate.net This suggests a dynamic equilibrium between the two tautomers in the gas phase. The presence of the electron-withdrawing difluoromethyl group influences the acidity of the adjacent protons and the basicity of the carbonyl oxygens, which in turn affects the tautomeric equilibrium.

The strength of the intramolecular hydrogen bond is a key factor in the stability of the enol tautomer. Theoretical calculations estimate this bond strength by comparing the energy of the cis-enol conformer with an open, non-hydrogen-bonded conformer. For the most stable conformer of CDFAA, the hydrogen bond strength was calculated to be 54.45 kJ/mol at the B3LYP/6-311++G** level. nih.govresearchgate.net This value is slightly less than that calculated for 1,1,1-trifluoroacetylacetone (TFAA) (57 kJ/mol), indicating that the substitution pattern of halogens affects the hydrogen bond energy. nih.govsapub.org For this compound, a similarly strong intramolecular hydrogen bond is expected, dominating its conformational preferences.

| Parameter | Calculated Value (kJ/mol) | Compound Analogue | Methodology |

|---|---|---|---|

| Tautomer Energy Difference | 3.42 | CDFAA | MP2/6-31G |

| Hydrogen Bond Strength | 54.45 | CDFAA | B3LYP/6-311++G |

| Hydrogen Bond Strength | 57.0 | TFAA | B3LYP/6-311++G** |

CDFAA: 1-chloro-1,1-difluoro-pentane-2,4-dione; TFAA: 1,1,1-trifluoro-pentane-2,4-dione. nih.govresearchgate.netsapub.org

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in the current literature, the general reactivity of fluorinated β-diketones has been a subject of interest. researchgate.net Computational modeling is a powerful tool to explore potential reaction pathways, such as electrophilic substitution at the central carbon atom or nucleophilic attack at the carbonyl carbons.

Detailed theoretical investigations involving transition state analysis for reactions of this compound have not been reported. Such studies would typically involve mapping the potential energy surface of a reaction to identify the transition state structures and calculate the activation energy barriers. For fluorinated β-diketones, reactions like electrophilic fluorination or alkylation at the C3 carbon are common. sapub.org A computational study of such a reaction would elucidate the role of the difluoromethyl group in stabilizing or destabilizing the transition state, thereby influencing the reaction rate and regioselectivity.

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies (IR/Raman). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For fluorinated compounds, predicting 19F NMR chemical shifts is particularly important. DFT-based procedures, such as those using the ωB97XD functional with the aug-cc-pvdz basis set, have been shown to provide good accuracy for a range of molecules with fluorine-carbon bonds, with a root-mean-square error of around 3.57 ppm. rsc.org For this compound, such calculations would predict the chemical shift of the -CHF2 group, which is sensitive to the electronic environment and molecular conformation. Similarly, methods like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C have been benchmarked for accurate chemical shift predictions in organic molecules. rsc.org

Vibrational frequencies can also be reliably calculated. For the analogous compound CDFAA, harmonic and anharmonic vibrational frequencies were computed at the B3LYP level using 6-31G** and 6-311++G** basis sets. nih.govresearchgate.net The calculated frequencies showed excellent agreement with experimental gas-phase IR and Raman spectra, allowing for a detailed assignment of the vibrational modes. nih.gov Key predicted vibrational bands for the enol form of a fluorinated β-diketone are listed below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Methodology |

|---|---|---|

| O-H stretch | ~3000-3200 (broadened by H-bond) | B3LYP/6-311++G |

| C=O stretch | ~1600-1650 | B3LYP/6-311++G |

| C=C stretch | ~1550-1600 | B3LYP/6-311++G |

| C-F stretch (symmetric) | ~1100-1150 | B3LYP/6-311++G |

| C-F stretch (asymmetric) | ~1050-1100 | B3LYP/6-311++G** |

Frequency ranges are typical for fluorinated β-diketone enols based on computational studies of analogues like CDFAA and TFAA. nih.govsapub.org

Structure-Reactivity Relationships from a Theoretical Perspective

A theoretical understanding of structure-reactivity relationships for this compound is currently not well-documented through specific computational studies. However, general principles derived from theoretical work on other fluorinated β-dicarbonyl compounds can be applied.

The introduction of fluorine atoms significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the difluoromethyl (-CHF2) group is expected to have several key effects:

Increased Acidity: The C3 proton becomes more acidic compared to non-fluorinated pentane-2,4-dione, facilitating enolate formation.

Electrophilicity of Carbonyl Carbons: The carbonyl carbons (C2 and C4) become more electrophilic, making them more susceptible to nucleophilic attack. DFT calculations of electrostatic potential maps and atomic charges would quantify these effects.

Influence on Coordination Chemistry: As a ligand, the electronic properties of the enolate are modified. The electron-withdrawing group can affect the stability and reactivity of the resulting metal complexes. mdpi.com

A comprehensive theoretical study would involve calculating reactivity descriptors such as Fukui functions or electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, thereby providing a quantitative basis for the molecule's reactivity.

Environmental Considerations and Sustainability in the Context of Fluorinated β Diketones

Environmental Fate and Transport of Fluorinated Compounds

The environmental behavior of fluorinated compounds is largely dictated by the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This inherent stability influences their persistence and mobility in various environmental compartments, including soil, water, and air. For a compound like 1,1-Difluoropentane-2,4-dione, its water solubility, vapor pressure, and potential for adsorption to soil particles would be key factors in determining its transport and distribution in the environment. However, without empirical data, any discussion remains speculative.

Degradation Pathways and Metabolite Formation

Fluorinated organic molecules can undergo both biotic and abiotic degradation processes. researchgate.netacs.org Abiotic degradation can occur through processes such as photolysis (breakdown by light) and hydrolysis (reaction with water). researchgate.net Biotic degradation involves transformation by microorganisms like bacteria and fungi. researchgate.netnih.gov

The degradation of fluorinated compounds often proceeds via the formation of various metabolites. acs.org For instance, microbial degradation can lead to the cleavage of the C-F bond, releasing fluoride (B91410) ions, or the formation of other fluorinated organic intermediates. researchgate.net The specific degradation pathways and the nature of the resulting metabolites for this compound would depend on its chemical structure and the environmental conditions, but no specific studies have been identified.

Persistence and Bioaccumulation Potential

The strength of the C-F bond contributes to the environmental persistence of many fluorinated compounds. nih.gov Persistence refers to the length of time a chemical remains in the environment before being broken down. nih.gov

Bioaccumulation is the process by which a substance builds up in an organism. nih.gov For many fluorinated compounds, particularly the long-chain PFAS, bioaccumulation is a significant concern. The potential for a compound to bioaccumulate is often related to its lipophilicity (tendency to dissolve in fats). While short-chain fluorinated compounds are generally considered to be less bioaccumulative than their long-chain counterparts, specific data for this compound is not available to assess its bioaccumulation potential. nih.govitrcweb.org

Impact of Fluorine Substitution on Environmental Stability

The introduction of fluorine atoms into an organic molecule can significantly alter its physical, chemical, and biological properties, including its environmental stability. societechimiquedefrance.frwikipedia.org The high electronegativity of fluorine and the strength of the C-F bond often increase the chemical and thermal stability of the molecule, making it more resistant to degradation. nih.gov In the case of dicarbonyl compounds like β-diketones, fluorine substitution can influence their keto-enol tautomerism and reactivity, which in turn could affect their environmental behavior. nih.gov However, the specific impact of the two fluorine atoms in this compound on its environmental stability has not been documented.

Analytical Challenges in Environmental Monitoring of Fluorinated Compounds

The detection and quantification of fluorinated compounds in environmental samples present several analytical challenges. perkinelmer.com The vast number of fluorinated compounds, their often low concentrations, and the complexity of environmental matrices (e.g., water, soil, biota) require sophisticated analytical techniques. mdpi.comtechnologynetworks.com

Commonly used methods for the analysis of fluorinated compounds include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov However, the development of analytical methods is often focused on regulated compounds like PFAS. researchgate.net There are challenges in detecting and identifying "unknown" or non-traditional fluorinated compounds, which may include substances like this compound. technologynetworks.com Furthermore, distinguishing between different isomers and the potential for matrix interference can complicate analysis. mdpi.com

Table 1: Common Analytical Techniques for Fluorinated Compounds

| Analytical Technique | Description | Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their interaction with a stationary phase and detects them based on their mass-to-charge ratio. | Widely used for the analysis of a broad range of polar and non-polar fluorinated compounds in water, soil, and biological samples. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by their mass-to-charge ratio. | Suitable for the analysis of volatile and semi-volatile fluorinated compounds. researchgate.net |

| Total Organic Fluorine (TOF) Analysis | Measures the total amount of fluorine in organic compounds in a sample. | Provides a measure of the overall burden of fluorinated organic compounds but does not identify individual substances. bizngo.org |

Sustainable Approaches in Fluorine Chemistry and Alternatives Development

The field of fluorine chemistry is increasingly focusing on developing more sustainable practices. This includes designing greener synthetic methods for fluorinated compounds that reduce waste and energy consumption. nih.gov Research is also directed towards creating fluorinated molecules that are effective for their intended purpose but are designed to degrade more readily in the environment.

A significant area of research is the development of fluorine-free alternatives to replace fluorinated compounds in various applications. siliketech.complastiservice.comineris.fr This is driven by concerns over the persistence and potential toxicity of some fluorinated substances. nih.gov The development of effective, economically viable, and environmentally benign alternatives is a key goal for achieving greater sustainability in the chemical industry. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Greener Synthetic Methodologies

The synthesis of fluorinated organic compounds often involves harsh reagents and conditions. A significant future trend is the development of more sustainable and environmentally friendly synthetic methods. For 1,1-Difluoropentane-2,4-dione, research could focus on moving beyond traditional fluorinating agents.

Current synthetic approaches for similar fluorinated β-diketones often rely on direct fluorination of a diketone precursor using electrophilic fluorinating agents. sapub.orgscribd.com While effective, these methods can present challenges in terms of selectivity and the use of hazardous reagents.

Future research is anticipated to explore greener alternatives, such as:

Catalytic Fluorination: The development of catalytic systems, potentially using earth-abundant metals, for the selective introduction of fluorine atoms would represent a significant advancement.

Flow Chemistry: Utilizing microreactor technology could enable safer and more efficient fluorination reactions, with better control over reaction parameters and reduced waste generation.

Bio-catalysis: Engineering enzymes to catalyze the fluorination of β-dicarbonyl compounds is a long-term goal that could offer unparalleled selectivity and sustainability.

| Synthetic Approach | Potential Advantages |

| Catalytic Fluorination | Reduced stoichiometric waste, potential for asymmetric synthesis. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. |

| Bio-catalysis | High selectivity, mild reaction conditions, environmentally benign. |

Exploration of New Reactivity Profiles and Transformations

The presence of the difluoromethyl group is expected to significantly influence the reactivity of the dicarbonyl moiety in this compound. Future investigations will likely delve into uncovering novel reactivity patterns and synthetic transformations. The electron-withdrawing nature of the fluorine atoms can enhance the acidity of the methylene (B1212753) protons, influencing its keto-enol equilibrium and subsequent reactions.

Key areas for exploration include:

Asymmetric Transformations: Developing stereoselective reactions where the fluorinated diketone acts as a chiral building block.

Novel Heterocycle Synthesis: Utilizing this compound as a precursor for the synthesis of novel fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.

Difluoromethylation Reactions: Investigating the potential of this compound to act as a difluoromethylating agent, transferring the CHF2 group to other molecules.

Advanced Materials with Tailored Properties

Fluorinated β-diketones are known to act as ligands for metal ions, forming coordination complexes with interesting properties. nih.gov This opens up avenues for the use of this compound in the development of advanced materials.

Future research in this area could focus on:

Luminescent Materials: The synthesis of lanthanide complexes with this compound as a ligand could lead to new materials with applications in lighting and sensing. researchgate.net

Functional Polymers: Incorporating the this compound moiety into polymer backbones could impart unique properties such as thermal stability, hydrophobicity, and altered electronic characteristics.

Metal-Organic Frameworks (MOFs): Using this fluorinated diketone as a building block for the construction of MOFs could result in materials with tailored porosity and functionality for applications in gas storage and catalysis.

Applications in Chemical Biology and Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The unique properties of this compound make it an intriguing candidate for applications in chemical biology and drug discovery.

Emerging trends in this area include:

Enzyme Inhibitors: The electrophilic nature of the carbonyl groups, enhanced by the adjacent difluoromethyl group, suggests that this compound could act as a covalent or non-covalent inhibitor of specific enzymes.

19F NMR Probes: The presence of fluorine atoms provides a handle for 19F NMR spectroscopy, a powerful tool for studying biological systems. This compound could be developed into a probe for monitoring enzymatic activity or cellular environments.

Fluorinated Bioisosteres: Exploring the use of the this compound scaffold as a bioisostere for other functional groups in known bioactive molecules could lead to the discovery of new therapeutic agents.